molecular formula C17H12Cl2N2 B12604648 Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- CAS No. 651315-77-4

Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl-

Cat. No.: B12604648
CAS No.: 651315-77-4
M. Wt: 315.2 g/mol
InChI Key: QDGPIDTVXHWHSE-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a 4-methylphenyl group at position 6, and a phenyl group at position 5. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives, including 2,4-dichloro-6-(4-methylphenyl)-5-phenyl-, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale chemical processes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives, which may have potential bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-methylphenyl groups enhances its potential bioactivity and makes it a valuable compound for various applications .

Properties

CAS No.

651315-77-4

Molecular Formula

C17H12Cl2N2

Molecular Weight

315.2 g/mol

IUPAC Name

2,4-dichloro-6-(4-methylphenyl)-5-phenylpyrimidine

InChI

InChI=1S/C17H12Cl2N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(18)21-17(19)20-15/h2-10H,1H3

InChI Key

QDGPIDTVXHWHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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